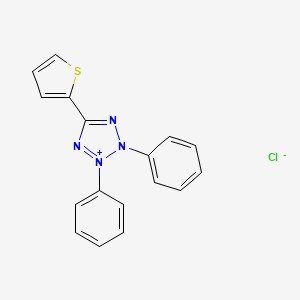

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride

Description

Properties

IUPAC Name |

2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N4S.ClH/c1-3-8-14(9-4-1)20-18-17(16-12-7-13-22-16)19-21(20)15-10-5-2-6-11-15;/h1-13H;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHVMOZOYHDIGV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CS4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Core Mechanism of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (STC). A member of the tetrazolium salt family, STC serves as a vital tool in cell biology and microbiology, primarily for the assessment of metabolic activity. This document provides a detailed overview of its mechanism, quantitative data, experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: A Cellular Redox Indicator

The fundamental principle behind the action of this compound lies in its ability to act as a cellular redox indicator. In its oxidized state, STC is a water-soluble compound. However, upon entering a metabolically active cell, it is reduced to a water-insoluble, colored formazan product. This reduction is a hallmark of viable cells with active metabolism.

The key players in this intracellular reduction are NAD(P)H-dependent oxidoreductases and various dehydrogenase enzymes. These enzymes, integral to cellular respiration and metabolic pathways, transfer electrons from NADH and NADPH to STC, cleaving the tetrazolium ring and resulting in the formation of a deeply colored formazan. The intensity of the color produced is directly proportional to the number of viable, metabolically active cells.

This colorimetric change from a nearly colorless solution to a colored precipitate forms the basis of numerous cell viability, proliferation, and cytotoxicity assays. The insoluble formazan crystals are typically dissolved in an organic solvent, and the absorbance of the resulting solution is measured spectrophotometrically to quantify the cellular metabolic activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its resulting formazan.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₃ClN₄S | N/A |

| Molar Mass | 340.83 g/mol | N/A |

| Appearance | Light yellow to yellow powder | N/A |

| Solubility (STC) | Soluble in water and ethanol | N/A |

| Solubility (Formazan) | Insoluble in water; soluble in organic solvents (e.g., DMSO, isopropanol) | Inferred from general formazan properties |

| Absorbance Maximum (λmax) of Formazan | ~540 nm | Inferred from antifungal susceptibility testing protocols |

Note: The optimal absorbance maximum may vary slightly depending on the solvent used to dissolve the formazan and should be empirically determined for the specific experimental conditions.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Caption: Intracellular reduction of STC to a colored formazan by cellular enzymes.

Caption: A typical workflow for a cell viability assay using STC.

Detailed Experimental Protocols

The following is a generalized protocol for a cell viability assay using this compound. This protocol is adaptable for various cell lines and experimental designs.

Materials

-

This compound (STC) powder

-

Phosphate-buffered saline (PBS), sterile

-

Complete cell culture medium

-

96-well flat-bottom sterile culture plates

-

Test compounds for cytotoxicity or proliferation studies

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 540 nm

Preparation of Reagents

-

STC Stock Solution (5 mg/mL):

-

Dissolve STC powder in sterile PBS to a final concentration of 5 mg/mL.

-

Vortex thoroughly to ensure complete dissolution.

-

Sterile-filter the solution through a 0.22 µm filter.

-

Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.

-

-

Solubilization Solution:

-

Use pure, cell culture grade DMSO.

-

Alternatively, prepare a solution of 10% (w/v) Sodium Dodecyl Sulfate (SDS) in 0.01 M Hydrochloric Acid (HCl).

-

Assay Procedure

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium).

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the test compounds.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds.

-

Include untreated cells as a negative control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

STC Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL STC stock solution to each well (final concentration of 0.5 mg/mL).

-

Gently mix the plate.

-

Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell line, as it depends on the metabolic rate of the cells. During this time, viable cells will reduce the STC to formazan crystals.

-

-

Formazan Solubilization:

-

After the incubation, carefully remove the medium containing STC from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of approximately 540 nm using a microplate reader.

-

Use the absorbance of the blank wells (medium only) to subtract the background absorbance.

-

Data Analysis

-

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value if applicable.

This guide provides a comprehensive overview of the mechanism and application of this compound. By understanding its core principles and following standardized protocols, researchers can effectively utilize this compound for accurate and reliable assessment of cellular metabolic activity.

An In-Depth Technical Guide to the Core Principles of STC Tetrazolium Salt for Cellular Viability and Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of Sodium 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium (STC), commercially known as WST-1. This water-soluble tetrazolium salt is a vital tool for assessing cell viability and cytotoxicity in a wide range of research and drug development applications.

Core Principles of STC (WST-1) Tetrazolium Salt

The fundamental principle of the STC (WST-1) assay lies in the enzymatic reduction of the pale yellow tetrazolium salt to a brightly colored, water-soluble formazan dye. This conversion is catalyzed by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells in the culture, allowing for a quantitative assessment of cell health.

The key reaction involves the transfer of electrons from NADH and NADPH, products of glycolysis and the pentose phosphate pathway, to the tetrazolium salt. In the case of STC, which is cell-impermeable, this process is facilitated by an intermediate electron carrier, typically 1-methoxy phenazine methosulfate (1-methoxy PMS). This carrier shuttles electrons from the mitochondrial electron transport chain across the cell membrane to reduce the extracellular STC. This extracellular reduction is a key advantage, as it minimizes interference with intracellular processes and reduces the cytotoxicity often observed with other tetrazolium salts like MTT.

The resulting formazan dye is soluble in the cell culture medium, eliminating the need for a solubilization step, which simplifies the experimental workflow and reduces potential errors. The intensity of the orange-colored formazan is measured spectrophotometrically to determine the number of viable cells.

Quantitative Data Presentation

The following table summarizes key quantitative data for STC (WST-1) and compares it with other commonly used tetrazolium salts. This allows for an informed selection of the most appropriate assay for specific experimental needs.

| Parameter | STC (WST-1) | WST-8 | MTT | XTT | MTS |

| Formazan Product | Water-soluble | Highly water-soluble | Insoluble (requires solubilization) | Water-soluble | Water-soluble |

| Color of Formazan | Orange | Orange | Purple | Orange | Brown |

| Maximum Absorbance (λmax) | ~440 nm[1][2][3][4] | ~460 nm[5] | ~570 nm[6] | ~450-490 nm[6] | ~490 nm |

| Molar Extinction Coefficient (ε) | Not consistently reported; manufacturer-specific | Higher than XTT and MTS[7] | 17,000-25,000 M⁻¹cm⁻¹ (in DMSO) | Varies with PMS concentration | Higher than XTT |

| Linear Range | Wide | Wide[7] | Narrow | Moderate | Moderate |

| Sensitivity | High[1] | Higher than MTT, XTT, and MTS[7] | Moderate | Moderate | Moderate |

| Cytotoxicity | Low | Very Low[8] | High | Moderate | Low |

| Assay Time | 0.5 - 4 hours[1] | 1 - 4 hours | 2 - 6 hours (includes solubilization) | 2 - 5 hours | 1 - 4 hours |

| Electron Mediator Required | Yes (e.g., 1-methoxy PMS)[1] | Yes (e.g., 1-methoxy PMS)[5] | No | Yes (e.g., PMS) | Yes (e.g., PES) |

Signaling Pathways and Reaction Mechanisms

The reduction of STC is intrinsically linked to the metabolic activity of the cell, primarily through the production of NADH and NADPH. The following diagrams illustrate the key signaling pathways and the mechanism of STC reduction.

Caption: Cellular reduction of STC (WST-1) via mitochondrial and cytosolic pathways.

Experimental Protocols

Detailed methodologies for performing cell viability and cytotoxicity assays using STC (WST-1) are provided below. These protocols are general guidelines and may require optimization for specific cell types and experimental conditions.

Preparation of STC (WST-1) Working Solution

The STC (WST-1) reagent is typically supplied as a powder and needs to be reconstituted with an electron mediator solution (e.g., 1-methoxy PMS).

Materials:

-

STC (WST-1) powder

-

Electron mediator solution (e.g., 1-methoxy PMS)

-

Sterile, deionized water or buffer (e.g., PBS or HEPES-buffered saline)

-

Sterile microcentrifuge tubes

-

0.2 µm sterile filter

Protocol:

-

Prepare the STC (WST-1) stock solution by dissolving the powder in sterile water or buffer to the desired concentration (e.g., 5 mM).

-

Prepare the 1-methoxy PMS stock solution in sterile water or buffer (e.g., 0.2 mM).

-

To prepare the final working solution, mix the STC stock solution and the 1-methoxy PMS stock solution at the recommended ratio (often 1:10 or as specified by the manufacturer).[9]

-

Filter the working solution through a 0.2 µm sterile filter to ensure sterility.

-

The working solution should be prepared fresh for each experiment. If necessary, it can be stored at 4°C for a short period, protected from light. For longer storage, aliquots can be stored at -20°C.[9]

Cell Viability/Proliferation Assay

This protocol is designed to measure the number of viable cells in response to growth factors, cytokines, or other stimuli.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom microplate

-

STC (WST-1) working solution

-

Microplate reader capable of measuring absorbance at ~440 nm

Protocol:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. The optimal cell number will vary depending on the cell type and proliferation rate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired period (e.g., 24-72 hours) to allow for cell attachment and proliferation.

-

Add 10 µL of the STC (WST-1) working solution to each well.

-

Incubate the plate for 0.5 to 4 hours at 37°C in the CO₂ incubator.[1] The optimal incubation time should be determined empirically for each cell line.

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

-

Measure the absorbance at a wavelength between 420-480 nm (optimal at ~440 nm).[1][2][3][4] Use a reference wavelength of >600 nm to subtract background absorbance.

Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of compounds on a cell population.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom microplate

-

Test compound(s) at various concentrations

-

STC (WST-1) working solution

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at an appropriate density in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound(s) in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted test compounds. Include untreated control wells (medium only) and vehicle control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of the STC (WST-1) working solution to each well.

-

Incubate for 1 to 4 hours at 37°C.

-

Shake the plate for 1 minute.

-

Measure the absorbance as described in the cell viability assay protocol.

-

Calculate the percentage of cytotoxicity relative to the untreated control.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for a cell viability/cytotoxicity assay using STC (WST-1) and the logical relationships in data analysis.

Caption: General experimental workflow for an STC (WST-1) assay.

Caption: Logical relationships in STC (WST-1) assay data analysis.

Troubleshooting

Common issues encountered during STC (WST-1) assays and their potential solutions are outlined below.

| Issue | Potential Cause | Solution |

| High Background Absorbance | Contamination of reagents or medium with reducing agents. | Use fresh, sterile reagents and medium. Ensure aseptic technique. |

| Phenol red in the medium. | While interference is generally low, for highly sensitive assays, use phenol red-free medium. | |

| Extended incubation with WST-1. | Optimize and shorten the incubation time. | |

| Low Absorbance Signal | Insufficient number of viable cells. | Increase the initial cell seeding density. |

| Low metabolic activity of cells. | Ensure cells are healthy and in the exponential growth phase. | |

| Insufficient incubation time with WST-1. | Increase the incubation time. | |

| Incorrect wavelength used for measurement. | Ensure the microplate reader is set to the correct wavelength (~440 nm). | |

| High Well-to-Well Variability | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Mix gently. |

| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile medium. | |

| Incomplete mixing after adding WST-1. | Shake the plate gently for 1 minute before reading. | |

| Interference from Test Compounds | Compound has inherent reducing activity. | Run a control with the compound in cell-free medium to assess direct reduction of WST-1. |

| Compound absorbs light at the same wavelength. | Measure the absorbance of the compound alone and subtract it from the test values. |

References

- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. takarabio.com [takarabio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 7. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]

- 8. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zellx.de [zellx.de]

In-Depth Technical Guide: 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (STC) is a redox-active tetrazolium salt that serves as a vital indicator of metabolic activity in biological systems. This document provides a comprehensive overview of its solubility characteristics, relevant experimental protocols, and its primary applications in research and development.

Physicochemical Properties

-

Molecular Formula: C₁₇H₁₃ClN₄S

-

Molecular Weight: 340.83 g/mol

-

Appearance: White to orange to green powder or crystals.

-

CAS Number: 38800-20-3

Solubility Profile

Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on existing information and experimental protocols, a qualitative and semi-quantitative understanding can be established.

Table 1: Solubility of this compound (STC)

| Solvent | Solubility | Remarks |

| Water | Soluble[1] | A stock solution of 5 g/L has been successfully prepared in distilled water for use in experimental assays, indicating a solubility of at least this concentration. |

| Ethanol | Data not available | No specific quantitative data has been found. However, a related tetrazolium salt, 2,3,5-triphenyl-2H-tetrazolium chloride (TTC), is soluble in ethanol at approximately 1 mg/mL. |

| Dimethyl Sulfoxide (DMSO) | Data not available | No specific quantitative data has been found. The related compound, TTC, is soluble in DMSO at approximately 0.25 mg/mL. |

Factors Influencing Solubility:

For optimal performance in biological assays, the pH of aqueous solutions of tetrazolium salts should be maintained in the neutral range, typically between 6.5 and 7.5.

Mechanism of Action: A Redox Indicator

The utility of STC in biological assays stems from its ability to act as a redox indicator. In the presence of metabolically active cells, dehydrogenases and other reducing enzymes donate electrons to the water-soluble, colorless STC. This reduction process results in the formation of a water-insoluble, colored formazan product. The intensity of the color change is directly proportional to the metabolic activity of the cells.

Caption: Cellular reduction of STC to a colored formazan product.

Experimental Protocols: Mycobacterial Susceptibility Testing

A primary application of STC is in determining the minimum inhibitory concentration (MIC) of antimicrobial agents against mycobacteria, offering a colorimetric endpoint that is easy to interpret.

Preparation of STC Stock Solution

-

Weigh out 5 grams of this compound powder.

-

Dissolve the powder in 1 liter of distilled water to achieve a concentration of 5 g/L.

-

Sterilize the solution by filtration through a 0.22 µm filter.

-

Store the sterile stock solution in a light-protected container at an appropriate temperature as determined by stability studies.

Broth Microdilution Assay for MIC Determination

This protocol is adapted from established methods for rapidly growing mycobacteria.

-

Prepare Microplates: Dispense serial twofold dilutions of the antimicrobial agents to be tested in cation-supplemented Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the mycobacterial strain to be tested, adjusted to a McFarland standard of 0.5.

-

Inoculation: Add the prepared mycobacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature and duration for the growth of the specific mycobacterial species.

-

Addition of STC: Following incubation, add a standardized volume of the sterile STC stock solution to each well.

-

Second Incubation: Re-incubate the plates for a period sufficient to allow for the development of color in the control wells (typically 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the color change of STC (i.e., the well remains colorless).

Caption: Workflow for MIC determination using STC.

Applications in Drug Development

The use of STC in colorimetric assays for microbial susceptibility provides a valuable tool in the drug development pipeline. Its advantages include:

-

High-Throughput Screening: The microplate-based format is amenable to automation and high-throughput screening of compound libraries against various microbial strains.

-

Rapid Results: Colorimetric determination of cell viability can often provide faster results compared to traditional colony counting methods.

-

Cost-Effectiveness: This method can be more cost-effective for large-scale screening efforts.

Conclusion

This compound is a versatile redox indicator with established applications in microbiology, particularly for assessing antimicrobial susceptibility. While comprehensive quantitative solubility data remains to be fully elucidated, its demonstrated solubility in water at concentrations suitable for stock solutions enables its effective use in various experimental protocols. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize STC in their work.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound utilized in various scientific applications, most notably in cell viability and antimicrobial susceptibility testing.

Chemical and Physical Properties

This compound, often abbreviated as STC, is a tetrazolium salt that serves as a redox indicator. Its utility in biological assays stems from its ability to be reduced by metabolically active cells to a colored formazan product.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₃ClN₄S | [1][2][3] |

| Molecular Weight | 340.83 g/mol | [1][2][3][4] |

| CAS Number | 38800-20-3 | [1][2][4][5] |

| Appearance | White to orange to green powder/crystal | [1] |

| Solubility | Soluble in water | [1] |

Synthesis

A general synthesis for a related compound, 2,3,5-triphenyltetrazolium chloride, follows these steps:

-

Synthesis of Benzaldehyde-phenylhydrazone: This is achieved by reacting benzaldehyde with phenylhydrazine.[6]

-

Preparation of a Diazonium Salt: Phenylamine is treated with hydrochloric acid and a sodium nitrite aqueous solution at low temperatures.[6]

-

Synthesis of 1,3,5-triphenyl Formazan: The diazonium salt solution is added to the benzaldehyde-phenylhydrazone solution.[6]

-

Oxidation to Tetrazolium Chloride: The resulting 1,3,5-triphenyl formazan is dissolved in a solvent like methanol and undergoes an oxidation reaction to yield the final chloridized-2,3,5-triphenyl tetrazolium chloride product.[6]

The synthesis of this compound would follow a similar pathway, with appropriate modifications to incorporate the 2-thienyl group.

Applications in Research

The primary application of this compound is in colorimetric assays to determine cell viability and proliferation. It is also used in antimicrobial susceptibility testing, particularly for mycobacteria.[7][8]

-

Cell Viability Assays: Metabolically active cells possess dehydrogenase enzymes that can reduce the tetrazolium salt to a colored formazan. The intensity of the color is proportional to the number of viable cells. This principle is similar to other popular tetrazolium-based assays like the MTT and XTT assays.[7]

-

Antimicrobial Susceptibility Testing: STC can be used in broth microdilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial agents against bacteria, including rapidly growing mycobacteria.[8] The color change from colorless to red indicates bacterial growth.[7]

Experimental Protocols

4.1. General Cell Viability Assay Protocol

This protocol is a generalized procedure for assessing cell viability using a tetrazolium salt like this compound.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Expose the cells to the test compound at various concentrations for the desired duration.

-

Preparation of STC Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Incubation with STC: Add the STC solution to each well and incubate for a period of 1-4 hours at 37°C. The optimal incubation time may need to be determined empirically.

-

Solubilization of Formazan: If the resulting formazan is not soluble in the culture medium, a solubilization solution (e.g., DMSO, isopropanol) must be added to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength corresponding to the peak absorbance of the formazan product (typically between 450-500 nm) using a microplate reader.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the untreated control.

4.2. Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol is adapted for determining the MIC of an antimicrobial agent against rapidly growing mycobacteria.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension.

-

Serial Dilution of Antimicrobial Agent: Perform serial dilutions of the antimicrobial agent in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria, no drug) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions for the specific mycobacteria being tested.

-

Addition of STC: After incubation, add a solution of this compound to each well.

-

Further Incubation: Incubate the plates for a sufficient time for a color change to be observed in the positive control wells.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the color change from colorless to red, indicating inhibition of bacterial growth.[8]

Visualizations

Workflow for a Cell Viability Assay using this compound

Caption: Workflow of a typical cell viability assay.

Principle of Tetrazolium Salt Reduction in Viable Cells

Caption: Reduction of STC by dehydrogenase enzymes.

References

- 1. This compound CAS#: 38800-20-3 [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C17H13ClN4S | CID 6097060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 38800-20-3 [sigmaaldrich.com]

- 6. CN103980216A - Synthesis method of chloridized-2,3,5-triphenyl tetrazolium chloride - Google Patents [patents.google.com]

- 7. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the broth microdilution method using 2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride for rapidly growing mycobacteria susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Sodium Taurocholate (STC) in Cell Viability Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of Sodium Taurocholate (STC), a conjugated bile acid, in cell viability assays. It delves into the molecular mechanisms of STC-induced cell death, details common experimental protocols, and presents key signaling pathways and experimental workflows in a clear, visual format.

Core Concepts: The Dual Role of Bile Acids

Bile acids are crucial for digestion and the absorption of fats and fat-soluble vitamins.[1] However, at elevated concentrations, as seen in cholestatic liver diseases, they can become cytotoxic.[1] Hydrophobic bile acids, in particular, are known to induce cell death through both apoptosis and necrosis.[1] Sodium Taurocholate, a primary conjugated bile acid, is frequently utilized in in vitro studies to mimic the cytotoxic effects of cholestasis and to investigate mechanisms of cell injury.[2][3]

Mechanisms of STC-Induced Cell Death

The cytotoxic effects of STC are multifaceted, involving the induction of several interconnected cellular stress pathways.

Endoplasmic Reticulum (ER) Stress

Hydrophobic bile acids, including STC, can induce stress in the endoplasmic reticulum (ER), the primary site of protein folding and synthesis.[4][5][6] This ER stress is triggered by an accumulation of unfolded or misfolded proteins and can lead to the activation of the Unfolded Protein Response (UPR).[5] If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. Key events in bile acid-induced ER stress include:

-

Disruption of Calcium Homeostasis: Bile acids can cause an increase in intracellular calcium levels, a known trigger for ER stress.[4][6]

-

Activation of UPR Sensors: This leads to the activation of key signaling proteins such as PERK, IRE1α, and ATF6.

-

Induction of Apoptosis: Chronic ER stress can lead to the upregulation of the pro-apoptotic transcription factor CHOP and subsequent activation of the caspase cascade.[4]

Oxidative Stress

STC treatment has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress.[7][8] This imbalance between ROS production and the cell's antioxidant capacity can damage cellular components, including lipids, proteins, and DNA.[8] Key aspects of STC-induced oxidative stress include:

-

Mitochondrial Dysfunction: Mitochondria are a primary source of ROS, and their dysfunction is a key feature of bile acid-induced toxicity.[9]

-

Activation of Stress-Activated Kinases: Oxidative stress can activate signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, which can promote apoptosis.[10]

Mitochondrial Dysfunction

Mitochondria play a central role in STC-induced cell death. The integrity of the mitochondrial membrane is crucial for maintaining cellular energy production and preventing the release of pro-apoptotic factors. STC can directly impact mitochondrial function through:

-

Decreased Mitochondrial Membrane Potential (ΔΨm): A drop in ΔΨm is an early indicator of mitochondrial dysfunction and a key event in the intrinsic apoptotic pathway.[9][11]

-

Release of Cytochrome c: Damage to the mitochondrial outer membrane leads to the release of cytochrome c into the cytosol, which then triggers the activation of caspases.

-

Uncoupling of Oxidative Phosphorylation: Some studies suggest that related compounds can uncouple oxidative phosphorylation, leading to a decrease in ATP production and an increase in electron leakage and ROS formation.[12]

Apoptosis and Necrosis

STC can induce both programmed cell death (apoptosis) and unregulated cell death (necrosis), often in a concentration- and cell-type-dependent manner.

-

Apoptosis: This is a highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. It is primarily executed by a family of proteases called caspases.[13][14] STC can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.[1] Key caspases involved include the initiator caspases-8 and -9, and the executioner caspase-3.[15][16]

-

Necrosis: This form of cell death is characterized by cell swelling and lysis, leading to the release of intracellular contents and inflammation. At high concentrations, the detergent properties of STC can lead to direct membrane damage and necrotic cell death.[17] Some studies also point to a form of programmed necrosis, termed necroptosis, being involved in bile acid-induced cell death.[9]

Quantitative Data on STC-Induced Cytotoxicity

The following table summarizes quantitative data from a study investigating the effects of STC on the viability of AR42J pancreatic acinar cells.

| Exposure Time | STC Concentration (mM) | Cell Viability (% of Control) | Fold Change in ROS Production |

| 1 hour | 0.5 | ~100% | ~1.2 |

| 5 | ~90% | ~1.8 | |

| 10 | ~75% | ~2.5 | |

| 12 | ~60% | ~3.0 | |

| 2 hours | 0.5 | ~95% | ~1.5 |

| 5 | ~70% | ~2.5 | |

| 10 | ~50% | ~3.5 | |

| 12 | ~40% | ~4.0 | |

| Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[7] |

Experimental Protocols for Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[18] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[19][20]

Principle: Mitochondrial dehydrogenases in living cells reduce MTT to formazan, which is then solubilized, and the absorbance is measured. The amount of formazan produced is proportional to the number of viable cells.[18]

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

STC Treatment: Remove the culture medium and add fresh medium containing various concentrations of STC. Include untreated control wells. Incubate for the desired period (e.g., 1, 2, 4, 8, 12, 24 hours).

-

MTT Addition: After the treatment period, carefully remove the medium. Add 100 µL of serum-free medium and 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[19][21]

-

Incubation: Incubate the plate at 37°C for 1 to 4 hours.[19] During this time, formazan crystals will form.

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19][22]

-

Absorbance Measurement: Gently mix the contents of each well to ensure complete solubilization. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[23] It is a marker of plasma membrane integrity and cytotoxicity.[23][24]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[23][25] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is then measured, which is proportional to the amount of LDH released and, therefore, the extent of cell death.[23]

Detailed Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with STC in a 96-well plate as described for the MTT assay. Include three sets of controls:

-

Background Control: Medium only.

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Cells treated with a lysis buffer (provided with the kit).[26]

-

-

Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5-10 minutes) to pellet the cells.[26]

-

Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, optically clear 96-well plate.[24][26]

-

Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[26]

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.[24]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in STC-induced cell death and a typical experimental workflow for assessing cell viability.

Signaling Pathways

Caption: STC-induced apoptosis signaling pathways.

References

- 1. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteases and protease inhibitors in taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalpol ameliorates sodium taurocholate-induced acute pancreatitis in rats via inhibiting activation of nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The involvement of endoplasmic reticulum stress in bile acid-induced hepatocellular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. egastroenterology.bmj.com [egastroenterology.bmj.com]

- 6. The involvement of endoplasmic reticulum stress in bile acid-induced hepatocellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. dovepress.com [dovepress.com]

- 11. Mitochondrial membrane potential acts as a retrograde signal to regulate cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The respiratory effects of stanniocalcin-1 (STC-1) on intact mitochondria and cells: STC-1 uncouples oxidative phosphorylation and its actions are modulated by nucleotide triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of caspases-8 and -10 by FLIPL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Insertion and partition of sodium taurocholate into egg phosphatidylcholine vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. protocols.io [protocols.io]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 23. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]

- 24. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

discovery and history of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride

An In-depth Technical Guide to 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride: Discovery, History, and Applications

Introduction

This compound (STC) is a member of the tetrazolium salt family, a class of heterocyclic organic compounds that have found widespread use as indicators of metabolic activity in biological systems. While the specific historical details of its initial synthesis are not as widely documented as its more famous counterpart, 2,3,5-triphenyltetrazolium chloride (TTC), the development of STC can be understood within the broader context of tetrazolium salt chemistry and its applications in the life sciences.

The utility of tetrazolium salts as viability indicators was first extensively reported in the mid-20th century. These compounds are typically colorless or pale yellow and water-soluble, but upon reduction by cellular enzymes, particularly dehydrogenases, they are converted into intensely colored, water-insoluble formazans. This color change provides a convenient and quantifiable measure of cellular metabolic activity, which is often correlated with cell viability.

STC, with its thienyl group, represents a structural variation of TTC. This modification influences its electrochemical properties and, consequently, its suitability for specific applications. It has been notably employed in microbiological assays, particularly for determining the susceptibility of mycobacteria to various antibiotics.

Chemical Synthesis

The synthesis of this compound follows the general principles established for the synthesis of other tri-substituted tetrazolium salts. This process typically involves two main steps: the synthesis of a formazan intermediate and its subsequent oxidative cyclization to the tetrazolium salt.

Step 1: Synthesis of the Formazan Intermediate

The formazan intermediate, 1,5-diphenyl-3-(2-thienyl)formazan, is synthesized through the coupling of a hydrazone with a diazonium salt.

-

Formation of the Hydrazone: Thiophene-2-carbaldehyde is reacted with phenylhydrazine to form thiophene-2-carbaldehyde phenylhydrazone.

-

Formation of the Diazonium Salt: Aniline is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) at low temperatures to produce a phenyldiazonium salt.

-

Coupling Reaction: The thiophene-2-carbaldehyde phenylhydrazone is then coupled with the phenyldiazonium salt in a basic medium to yield the 1,5-diphenyl-3-(2-thienyl)formazan.

Step 2: Oxidative Cyclization to the Tetrazolium Salt

The formazan is then oxidized to form the tetrazolium ring. A variety of oxidizing agents can be used for this step. The resulting 2,3-diphenyl-5-(2-thienyl)tetrazolium salt is then isolated as its chloride salt.

An In-depth Technical Guide to S-Trityl-L-cysteine (STC) Reagent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics, mechanism of action, and experimental applications of S-Trityl-L-cysteine (STLC), a potent and selective inhibitor of the mitotic kinesin Eg5. The information presented herein is intended to equip researchers with the fundamental knowledge and practical methodologies required to effectively utilize STLC in preclinical cancer research and drug development.

Core Characteristics of S-Trityl-L-cysteine (STLC)

S-Trityl-L-cysteine is a cell-permeable small molecule that has garnered significant interest as a potential anticancer agent.[1] It is a derivative of the amino acid L-cysteine, characterized by the presence of a bulky trityl (triphenylmethyl) group attached to the sulfur atom.

Chemical and Physical Properties

| Property | Value | Reference |

| Synonyms | NSC 83265, S-(Triphenylmethyl)-L-cysteine | [2] |

| Molecular Formula | C₂₂H₂₁NO₂S | [1] |

| Molecular Weight | 363.47 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (up to 20 mg/ml) and methanol | [1] |

| Storage | Store at -20°C for up to 2 years. Solutions in DMSO can be stored at -20°C for up to one week. | [1] |

Mechanism of Action

STLC functions as a selective, allosteric, and reversible inhibitor of the human mitotic kinesin Eg5 (also known as KSP or KIF11).[3][4][5] Eg5 is a plus-end-directed motor protein that plays a crucial role in the formation and maintenance of the bipolar mitotic spindle during cell division.[3][6]

By binding to a specific allosteric pocket on the Eg5 motor domain, STLC inhibits its ATPase activity.[2][7] This inhibition prevents the hydrolysis of ATP, which is necessary for the conformational changes that allow Eg5 to "walk" along microtubules. The inactivation of Eg5 leads to the inability of the duplicated centrosomes to separate, resulting in the formation of a characteristic monoastral spindle and a subsequent arrest of the cell cycle in mitosis (M-phase).[3][4] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[6]

Signaling Pathway for STLC-Induced Mitotic Arrest

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride Assay for Cell Viability and Cytotoxicity

Introduction

The 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (STC) assay is a colorimetric method for determining the number of viable cells in culture. This assay is a valuable tool in drug discovery and development for assessing cell proliferation and the cytotoxic effects of chemical compounds. The principle of the assay is analogous to the widely used MTT and other tetrazolium salt-based assays.[1][2][3] It is predicated on the ability of metabolically active cells to reduce the pale-colored tetrazolium salt, STC, into a colored formazan product. This conversion is primarily mediated by NAD(P)H-dependent cellular oxidoreductase enzymes present in viable cells.[1][3] The resulting formazan dye can be quantified by measuring its absorbance with a spectrophotometer, where the intensity of the color is directly proportional to the number of living cells.

Principle of the Assay

The core of the STC assay lies in the enzymatic reduction of the tetrazolium salt. In viable cells, mitochondrial and cytoplasmic dehydrogenases, such as NAD(P)H-dependent oxidoreductases, cleave the tetrazolium ring of STC. This reaction results in the formation of a colored formazan precipitate. The amount of formazan produced is proportional to the number of metabolically active cells.[2][4] Following an incubation period, a solubilizing agent is added to dissolve the formazan crystals, yielding a colored solution. The absorbance of this solution is then measured at a specific wavelength using a microplate reader. A higher absorbance value indicates a greater number of viable cells.

Experimental Protocols

Materials and Reagents

-

This compound (STC)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Complete cell culture medium

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 10 mM HCl)

-

96-well flat-bottom microplates

-

Adherent or suspension cells

-

Test compounds

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at or near 570 nm.[4][5]

Assay Protocol for Adherent Cells

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include untreated control wells (cells with medium only) and blank wells (medium only, no cells). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

STC Reagent Preparation: Prepare a stock solution of STC in PBS. The optimal concentration should be determined empirically, but a starting point of 0.5 mg/mL is recommended, similar to MTT assays.[4][5] Sterilize the solution by filtering through a 0.22 µm filter.

-

Addition of STC Reagent: After the treatment period, add 20 µL of the STC solution to each well and incubate for 2-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.

-

Solubilization of Formazan: After incubation with STC, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[4] Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[1][5]

Data Analysis

-

Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculation of Cell Viability: Express the viability of treated cells as a percentage of the untreated control cells using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Data Presentation

| Parameter | Recommended Value | Notes |

| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for each cell line to ensure exponential growth throughout the experiment. |

| STC Concentration | 0.2 - 0.5 mg/mL | The final concentration in the well should be optimized.[5] |

| Incubation Time with STC | 1 - 4 hours | Dependent on the metabolic rate of the cell line.[5] |

| Solubilization Agent | DMSO, Acidified Isopropanol, or 10% SDS in 10 mM HCl | The choice of solvent can affect the stability of the formazan product. |

| Absorbance Wavelength | 570 nm | A reference wavelength of 630 nm can be used to reduce background noise.[5] |

Visualizations

Caption: Experimental workflow for the this compound (STC) assay.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing (AST) Utilizing Susceptibility Test Interpretive Criteria (STIC)

For: Researchers, Scientists, and Drug Development Professionals

Topic: Application of Susceptibility Test Interpretive Criteria (STIC) for Antimicrobial Susceptibility Testing (AST)

Introduction

Antimicrobial Susceptibility Testing (AST) is a critical procedure in clinical microbiology and drug development to determine the effectiveness of antimicrobial agents against specific microorganisms. The results of AST, typically expressed as a Minimum Inhibitory Concentration (MIC) or a zone of inhibition, are categorized using Susceptibility Test Interpretive Criteria (STIC), often referred to as "breakpoints." These criteria classify a microorganism as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antimicrobial agent, guiding clinical treatment decisions and informing surveillance of antimicrobial resistance.[1][2][3] This document provides detailed protocols for standard AST methods and guidance on applying STIC for data interpretation.

The U.S. Food and Drug Administration (FDA) recognizes consensus standards for AST, and the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are key organizations that establish and provide regularly updated interpretive criteria.[2][4]

Core Concepts in Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] MIC values are determined using dilution methods, such as broth microdilution or agar dilution.

Zone of Inhibition: The area around an antimicrobial-impregnated disk on an agar plate where bacterial growth is inhibited. The diameter of this zone is measured and correlated with the MIC.

Susceptibility Test Interpretive Criteria (STIC) / Breakpoints: Specific MIC values or zone diameters that define whether a particular bacterial strain is susceptible, intermediate, or resistant to a given antimicrobial agent.[2] These breakpoints are established based on microbiological, pharmacological, and clinical data.

Categories of Interpretation:

-

Susceptible (S): Indicates that the antimicrobial agent is likely to inhibit the growth of the microorganism at the dosage recommended for the type of infection and the infecting species.

-

Intermediate (I): This category includes isolates with antimicrobial agent MICs that are close to the attainable blood and tissue levels and for which response rates may be lower than for susceptible isolates. The "Intermediate" category also serves as a buffer zone, preventing minor, uncontrolled technical factors from causing major discrepancies in interpretations.

-

Resistant (R): Implies that the microorganism is not likely to be inhibited by the concentrations of the antimicrobial agent achieved with the normally used dosage regimens.

Experimental Protocols

Two of the most widely used methods for antimicrobial susceptibility testing are Broth Microdilution and Disk Diffusion.

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)

This method determines the MIC of an antimicrobial agent in a liquid medium.

3.1.1 Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antimicrobial agent stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

3.1.2 Protocol Steps:

-

Antimicrobial Dilution Series Preparation: a. Prepare a serial two-fold dilution of the antimicrobial agent in CAMHB directly in the wells of a 96-well plate. b. The final volume in each well after adding the inoculum should be 100 µL. c. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Inoculum Preparation: a. From a pure, overnight culture on an agar plate, select 3-5 well-isolated colonies of the same morphological type. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13). d. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: a. Add the standardized and diluted inoculum to each well of the microtiter plate (except the sterility control). b. Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpreting Results: a. After incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. c. Compare the determined MIC value to the established breakpoints from CLSI or EUCAST to categorize the isolate as Susceptible, Intermediate, or Resistant.

Disk Diffusion Method (Based on EUCAST Guidelines)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition.

3.2.1 Materials:

-

Mueller-Hinton (MH) agar plates (4 mm depth)

-

Antimicrobial-impregnated paper disks

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps or disk dispenser

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

3.2.2 Protocol Steps:

-

Inoculum Preparation: a. Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of Agar Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. b. Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level. c. Streak the swab evenly over the entire surface of the MH agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth. d. Allow the surface of the agar to dry for 3-5 minutes before applying the disks.

-

Application of Antimicrobial Disks: a. Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate using sterile forceps or a disk dispenser. b. Ensure that the disks are in firm contact with the agar surface. c. Do not move a disk once it has been placed. d. Place disks far enough apart to prevent overlapping of the inhibition zones.

-

Incubation: a. Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application. b. Incubate for 16-20 hours.

-

Reading and Interpreting Results: a. After incubation, measure the diameter of the zones of complete growth inhibition (in millimeters) using a ruler or caliper. b. For certain antimicrobials and organisms, slight growth within the zone may be ignored. Refer to specific EUCAST or CLSI guidelines. c. Compare the measured zone diameter to the established breakpoints to determine the susceptibility category (Susceptible, Intermediate, or Resistant).

Data Presentation: Example Interpretive Criteria

The following tables provide examples of how quantitative AST results (MICs and zone diameters) are interpreted using established breakpoints. These values are for illustrative purposes and the most current CLSI or EUCAST documents should always be consulted for clinical decision-making.

Table 1: Example MIC Breakpoints (µg/mL) based on CLSI Standards

| Antibiotic | Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Ciprofloxacin | Enterobacteriaceae | ≤ 1 | 2 | ≥ 4 |

| Meropenem | Enterobacteriaceae | ≤ 1 | 2 | ≥ 4 |

| Vancomycin | Staphylococcus aureus | ≤ 2 | 4-8 | ≥ 16 |

| Ceftriaxone | Streptococcus pneumoniae | ≤ 1 | 2 | ≥ 4 |

Table 2: Example Zone Diameter Breakpoints (mm) based on EUCAST Standards

| Antibiotic (Disk Content) | Organism | Susceptible (S) | Resistant (R) |

| Ciprofloxacin (5 µg) | Enterobacterales | ≥ 22 | < 22 |

| Meropenem (10 µg) | Enterobacterales | ≥ 22 | < 22 |

| Vancomycin (5 µg) | Staphylococcus aureus | ≥ 12 | < 12 |

| Cefotaxime (5 µg) | Streptococcus pneumoniae | ≥ 19 | < 19 |

Visualizations of Workflows and Logic

Experimental Workflow for Broth Microdilution AST

Caption: Workflow for MIC determination using the broth microdilution method.

Experimental Workflow for Disk Diffusion AST

Caption: Workflow for the disk diffusion method of antimicrobial susceptibility testing.

Logical Relationship for Applying Interpretive Criteria

Caption: Logical process for interpreting AST results using established breakpoints.

Conclusion

The accurate application of Susceptibility Test Interpretive Criteria is fundamental to the utility of antimicrobial susceptibility testing. By following standardized protocols, such as those provided by CLSI and EUCAST, researchers and clinicians can generate reliable quantitative data. The subsequent comparison of these data to established breakpoints allows for a qualitative assessment of an antimicrobial's potential efficacy, which is crucial for guiding therapy, monitoring resistance trends, and advancing the development of new antimicrobial agents. It is imperative to use the most current versions of breakpoint tables from regulatory and standards organizations to ensure the most accurate interpretation of AST results.

References

- 1. infectioncontrol.org.ua [infectioncontrol.org.ua]

- 2. dickwhitereferrals.com [dickwhitereferrals.com]

- 3. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

Application Note: Broth Microdilution Assay using 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (STC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents using a colorimetric broth microdilution assay with 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (STC) as a viability indicator.

Introduction

Antimicrobial susceptibility testing is a cornerstone of infectious disease research and drug development. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] The incorporation of a metabolic indicator, such as a tetrazolium salt, can enhance the objectivity and ease of reading the MIC endpoints.[1]

This compound (STC) is a redox indicator that undergoes a color change in the presence of metabolically active organisms.[3][4] Viable microorganisms reduce the colorless STC to a colored formazan precipitate, providing a clear visual endpoint for microbial growth.[3][5] This colorimetric modification of the standard broth microdilution assay is particularly advantageous for high-throughput screening and for microorganisms where turbidity-based readings can be challenging. Studies have demonstrated the reliability and cost-effectiveness of the STC-based broth microdilution method for the susceptibility testing of various microorganisms, including rapidly growing mycobacteria and Candida species.[3][4][6]

Principle of the Assay

The broth microdilution assay with STC is based on the principle of microbial metabolism. A standardized inoculum of the test microorganism is incubated in a 96-well microtiter plate containing serial dilutions of an antimicrobial agent. STC, a colorless tetrazolium salt, is included in the growth medium. During incubation, viable microorganisms metabolize nutrients, leading to the production of reducing equivalents. These reducing agents, primarily through the action of dehydrogenase enzymes, reduce the STC to a stable, colored formazan product. The color change, typically to pink or red, indicates microbial growth.[3][4] The MIC is determined as the lowest concentration of the antimicrobial agent in which no color change is observed, indicating the inhibition of microbial growth.

Materials and Reagents

-

96-well sterile, flat-bottom microtiter plates

-

Test antimicrobial agent(s)

-

Test microorganism(s)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

This compound (STC) solution (stock solution, e.g., 1 mg/mL in sterile distilled water)

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

McFarland turbidity standards (e.g., 0.5 McFarland standard)

-

Spectrophotometer or turbidimeter

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator

-

Solubilizing agent (optional, for enhancing color development)

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific microorganism and antimicrobial agent being tested.

4.1. Preparation of Antimicrobial Agent Dilutions

-

Prepare a stock solution of the antimicrobial agent in a suitable solvent at a concentration 100-fold higher than the highest final concentration to be tested.

-

Perform serial two-fold dilutions of the antimicrobial stock solution in the appropriate broth medium (e.g., CAMHB) to achieve a range of concentrations.

-

Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate. Include a growth control well (containing broth without antimicrobial agent) and a sterility control well (containing uninoculated broth).

4.2. Inoculum Preparation

-

From a fresh culture (18-24 hours) of the test microorganism, select several colonies and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4.3. Inoculation and Incubation

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions and the growth control well. The final volume in each well will be 200 µL.

-

Add STC to the wells to a final concentration of 50 µg/mL.[3] This can be done by adding STC to the inoculum broth before dispensing it into the plate.

-

Seal the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

4.4. Reading and Interpretation of Results

-

After incubation, visually inspect the plate for a color change. Wells with microbial growth will turn pink or red.

-

The MIC is the lowest concentration of the antimicrobial agent that shows no visible color change, indicating complete inhibition of microbial growth.

-

Optionally, a solubilizing agent can be added to the wells and incubated for a short period to enhance the color of the formazan product before reading.[3]

Data Presentation

The following table provides an example of how to present MIC data obtained from the broth microdilution assay with STC.

| Microorganism | Antimicrobial Agent | MIC Range (µg/mL) | Reference Strain MIC (µg/mL) |

| Mycobacterium fortuitum | Amikacin | 0.25 - 2 | S. aureus ATCC 29213: 1 - 4 |

| Mycobacterium fortuitum | Cefoxitin | 2 - 32 | S. aureus ATCC 29213: 1 - 4 |

| Mycobacterium fortuitum | Ciprofloxacin | 0.12 - 1 | S. aureus ATCC 29213: 0.12 - 0.5 |

| Mycobacterium abscessus | Clarithromycin | 0.06 - >64 | S. aureus ATCC 29213: 0.12 - 1 |

| Candida albicans | Ketoconazole | 0.03 - 0.25 | C. parapsilosis ATCC 22019: 0.03 - 0.125 |

| Candida albicans | Itraconazole | 0.03 - 0.125 | C. parapsilosis ATCC 22019: 0.03 - 0.125 |

Note: The MIC values presented are for illustrative purposes and may vary depending on the specific isolates and testing conditions.

Visualizations

Experimental Workflow

Caption: Workflow of the broth microdilution assay with STC.

STC Reduction Mechanism

Caption: Reduction of STC to a colored formazan by microbial enzymes.

References

- 1. acm.or.kr [acm.or.kr]

- 2. m.youtube.com [m.youtube.com]

- 3. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the broth microdilution method using 2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride for rapidly growing mycobacteria susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride Working Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diphenyl-5-(2-thienyl)tetrazolium chloride (STC) is a water-soluble tetrazolium salt employed in colorimetric assays to assess cell viability and for antimicrobial susceptibility testing.[1][2] Similar to other tetrazolium salts like MTT, XTT, and WST-8, STC acts as an indicator of metabolic activity. In viable cells, mitochondrial and cytoplasmic dehydrogenases reduce the pale yellow STC to a vividly colored formazan product. The intensity of the color change is directly proportional to the number of metabolically active cells. This principle allows for the quantitative measurement of cell proliferation, cytotoxicity, and other cellular processes that affect metabolic function.

The primary advantages of using STC include its solubility in water, which simplifies the preparation of the working solution, and its utility in a variety of assays, including those for mycobacterial and fungal susceptibility.[2]

Principle of the Assay

The core of the STC assay lies in the enzymatic reduction of the tetrazolium salt. Metabolically active cells maintain a pool of reducing equivalents, primarily in the form of NADH and NADPH. Dehydrogenase enzymes within the cell utilize these cofactors to reduce STC to a formazan dye. This conversion results in a distinct color change, which can be quantified using a spectrophotometer. A higher absorbance reading corresponds to a greater number of viable, metabolically active cells.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₃ClN₄S | [3] |

| Molecular Weight | 340.83 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| CAS Number | 38800-20-3 | [3] |

Table 2: Recommended Concentrations and Incubation Parameters

| Application | Working Concentration | Incubation Time | Incubation Temperature | Measurement Wavelength |

| Antimicrobial Susceptibility (Mycobacteria) | 50 µg/mL | 2-3 weeks | 37°C | Visual (color change) |

| Antifungal Susceptibility (Candida) | 50 µg/mL (final) | 48 hours, then 2 hours post-solubilization | 37°C | 540 nm |

| General Cell Viability (Eukaryotic cells) | 0.2 - 0.5 mg/mL (recommended starting range) | 1 - 4 hours | 37°C | To be determined empirically (scan between 450-550 nm) |

Experimental Protocols

Protocol 1: Preparation of STC Stock Solution

Materials:

-

This compound (STC) powder

-

Sterile, deionized water or phosphate-buffered saline (PBS), pH 7.4

-

Sterile, light-protected container (e.g., amber tube or a tube wrapped in aluminum foil)

-

0.22 µm sterile filter

Procedure:

-

Weigh out the desired amount of STC powder in a sterile environment.

-

Dissolve the STC powder in sterile water or PBS to a concentration of 5 mg/mL.

-

Gently vortex or sonicate if necessary to ensure complete dissolution.

-

Sterilize the STC solution by passing it through a 0.22 µm sterile filter.

-

Store the stock solution in a light-protected container at 4°C for short-term use (up to one month) or at -20°C for long-term storage.

Protocol 2: Cell Viability Assay using STC

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well clear-bottom microplate

-

Test compounds for cytotoxicity/proliferation studies

-

STC stock solution (5 mg/mL)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide - DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Addition of STC: Add 10 µL of the 5 mg/mL STC stock solution to each well (final concentration of approximately 0.45 mg/mL).

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and metabolic rate.

-

Solubilization of Formazan: If the formazan product is intracellular and forms insoluble crystals, add 100 µL of a solubilization solution to each well and mix thoroughly to dissolve the crystals.

-

Measurement: Measure the absorbance of each well using a microplate reader. The optimal wavelength should be determined by performing a spectral scan of the formazan product (typically between 450-550 nm).

Mandatory Visualizations

Caption: Experimental workflow for a typical cell viability assay using STC.

Caption: Cellular reduction of STC to a colored formazan product.

References

- 1. This compound CAS#: 38800-20-3 [m.chemicalbook.com]

- 2. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C17H13ClN4S | CID 6097060 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Colorimetric Drug Susceptibility Testing for Mycobacterium tuberculosis

Introduction

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains poses a significant threat to global tuberculosis (TB) control. Rapid and accurate drug susceptibility testing (DST) is crucial for guiding appropriate patient treatment and preventing the spread of resistant infections.[1] Traditional culture-based DST methods are the gold standard but are often slow, requiring weeks to yield results.[1][2] Colorimetric assays offer a faster, more accessible alternative, particularly in resource-limited settings.[3][4]

These methods, often called Colorimetric Redox Indicator (CRI) assays, rely on the principle that viable, metabolically active Mtb cells will reduce a chromogenic indicator, resulting in a visible color change.[3] If a drug is effective at inhibiting bacterial growth, the indicator will remain in its original, oxidized color state. This allows for the determination of drug susceptibility in as little as 7-8 days.[3] Various indicators can be used, including tetrazolium salts like 2,3-diphenyl-5-(2-thienyl)tetrazolium chloride (STC) or resazurin (alamarBlue).[5][6] This document provides a detailed protocol for a resazurin-based CRI assay for testing Mtb susceptibility to first-line anti-TB drugs.

Principle of the Assay